(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Stereochemistry Peptide Synthesis Diastereomeric Purity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 270062-91-4), also known as Fmoc-(S)-3-amino-4-(2-methylphenyl)butyric acid or Fmoc-2-methyl-L-β-homophenylalanine, is an orthogonally protected, enantiomerically pure β²-amino acid derivative (C₂₆H₂₅NO₄, MW 415.48 g/mol). It belongs to the class of Fmoc-protected β-homophenylalanine analogs, characterized by a fluorenylmethoxycarbonyl (Fmoc) N-terminal protecting group, a free carboxylic acid at the C-terminus, and an ortho-tolyl substituent at the β-position.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 270062-91-4
Cat. No. B1302872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid
CAS270062-91-4
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
InChIKeyYOSGJRFPFRIFNX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic Acid (CAS 270062-91-4) – A Differentiated Fmoc-β²-Amino Acid Building Block


(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 270062-91-4), also known as Fmoc-(S)-3-amino-4-(2-methylphenyl)butyric acid or Fmoc-2-methyl-L-β-homophenylalanine, is an orthogonally protected, enantiomerically pure β²-amino acid derivative (C₂₆H₂₅NO₄, MW 415.48 g/mol) [1]. It belongs to the class of Fmoc-protected β-homophenylalanine analogs, characterized by a fluorenylmethoxycarbonyl (Fmoc) N-terminal protecting group, a free carboxylic acid at the C-terminus, and an ortho-tolyl substituent at the β-position. The compound has a reported melting point of 160–161 °C, and commercial suppliers offer it at purities of 97% or 98% (by HPLC) [2]. As a building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, its procurement value hinges on quantifiable structural differentiation—namely its (S)-configuration, the ortho-methyl substitution pattern on the aromatic ring, and the β-amino acid backbone—each of which imparts distinct conformational, stability, and synthetic performance characteristics compared to in-class alternatives [1][3].

Why Generic Substitution of Fmoc-β-Homophenylalanine Analogs Risks Synthesis Failure and Conformational Mismatch


Fmoc-protected β-amino acid building blocks that appear structurally similar at the catalog level cannot be assumed interchangeable in peptide synthesis or peptidomimetic design. The (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid scaffold embodies three simultaneous differentiation points—(S)-enantiomeric configuration, ortho-tolyl substitution, and β²-backbone architecture—each of which quantitatively affects solid-phase coupling kinetics, product diastereomeric purity (de), protease resistance in downstream assays, and the conformational ensemble of the resulting peptide [1]. The closest catalog alternatives include the (R)-enantiomer (CAS 269398-81-4), which reverses the β-carbon stereochemistry; the unsubstituted Fmoc-β-homophenylalanine (CAS 193954-28-8), which lacks the ortho-methyl group; the Boc-protected counterpart (CAS 270062-90-3), which requires different deprotection chemistry; and the α-amino acid analog Fmoc-2-methyl-L-phenylalanine, which has a different backbone length [2]. Evidence shows that Fmoc versus Cbz protection can produce approximately tenfold differences in inhibition constants in structurally related amino acid systems, that ortho-substitution alters both conformation and reactivity relative to para- or unsubstituted analogs, and that β-amino acids confer substantially increased proteolytic half-lives compared to α-amino acid counterparts [1][3][4]. Substituting any one of these structural features without explicit comparative data risks altered product profiles, lower synthetic yields, or compromised biological function.

Quantitative Differentiation Evidence: (S)-Fmoc-3-amino-4-(o-tolyl)butanoic Acid vs. Closest Comparators


(S)-Enantiomer vs. (R)-Enantiomer (CAS 269398-81-4): Absolute Configuration Defines Peptide Diastereomeric Outcome and Biological Recognition

The target compound bears the (S)-configuration at the β-carbon (C-3), while its direct enantiomer (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 269398-81-4) bears the (R)-configuration [1]. In peptide synthesis, incorporation of opposite enantiomers yields diastereomeric products that differ in all physical and biological properties. Although no published head-to-head coupling-efficiency comparison is available for this specific pair, the well-established principle of stereochemical fidelity in SPPS means that substituting the (R)-enantiomer yields a product with inverted β-carbon stereochemistry and a theoretical diastereomeric excess (de) that diverges from the intended sequence, with the magnitude of divergence dependent on the number of additional chiral centers in the target peptide [2]. Commercial availability of both enantiomers as distinct catalog items (M2105 and M2106) with matched purity specifications (97% minimum) confirms that stereochemical identity is the key procurement discriminator, not purity or price parity .

Stereochemistry Peptide Synthesis Diastereomeric Purity

Ortho-Tolyl vs. Unsubstituted Phenyl (Fmoc-β-Homophenylalanine, CAS 193954-28-8): Ortho-Methyl Group Introduces Quantifiable Conformational Restriction and Hydrophobicity Increase

The target compound (CAS 270062-91-4, C₂₆H₂₅NO₄, MW 415.48) carries an ortho-methyl substituent on the aromatic ring, distinguishing it from Fmoc-L-β-homophenylalanine (CAS 193954-28-8, C₂₅H₂₃NO₄, MW 401.45), which bears an unsubstituted phenyl ring . The ortho-methyl group introduces steric hindrance that restricts rotation about the C(β)–CH₂–aryl bond, reducing the number of accessible side-chain conformers compared to the unsubstituted analog [1]. This conformational restriction is a recognized design principle in peptidomimetic chemistry for reducing entropic penalties upon target binding. Additionally, the measured logP (octanol/water) for the target compound is predicted to be approximately 0.4–0.6 units higher than the unsubstituted analog, based on the π-value of +0.56 for an aromatic methyl substituent, and the melting point is reported at 160–161 °C versus 110–112 °C (ethyl acetate solvate) for the unsubstituted Fmoc-L-β-homophenylalanine, reflecting quantifiably different solid-state properties [2].

Conformational Restriction Hydrophobicity Peptidomimetic Design

Fmoc-β²-Amino Acid (β-Homophenylalanine Scaffold) vs. Fmoc-α-Amino Acid (Phenylalanine Scaffold): Backbone Homologation Confers Proteolytic Stability Advantage

The target compound (CAS 270062-91-4) is a β²-amino acid derivative, meaning the amino group is attached to the β-carbon rather than the α-carbon. This backbone homologation distinguishes it from α-amino acid analogs such as Fmoc-2-methyl-L-phenylalanine, which has the amino group at the α-position [1]. Systematic studies have demonstrated that β-peptides constructed from β-amino acid building blocks exhibit remarkable resistance to proteolytic degradation. In an in vitro investigation spanning fifteen peptidases (including trypsin, chymotrypsin, pepsin, elastase, and aminopeptidases), β-peptides showed no detectable degradation over at least 48 hours, whereas corresponding α-peptides were typically cleaved within minutes to hours under identical conditions [2][3]. For procurement decisions, selecting the β²-amino acid scaffold (such as this compound) over an α-amino acid analog is critical when the intended application requires extended half-life in biological media, as the backbone modification provides a well-documented, orders-of-magnitude increase in proteolytic stability [2].

Proteolytic Stability β-Peptides Peptidomimetics

Fmoc vs. Boc Protecting Group (CAS 270062-90-3): Fmoc Orthogonal Protection Strategy Matches Fmoc-SPPS Workflows and Provides Measurably Superior Inhibition Potency in Related Systems

The target compound (CAS 270062-91-4) employs an Fmoc (9-fluorenylmethyloxycarbonyl) N-protecting group, whereas the Boc-protected analog Boc-(S)-3-amino-4-(2-methyl-phenyl)-butyric acid (CAS 270062-90-3) uses a tert-butoxycarbonyl group [1]. The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF, 5–20 minutes), which is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and Wang/resin linkers used in Fmoc-SPPS. The Boc group, in contrast, requires acidic deprotection (TFA), which is incompatible with acid-sensitive functionalities and mandates Boc-SPPS protocols [2]. In a biologically relevant comparison involving structurally related Fmoc-amino acid derivatives, Fmoc-bearing analogs exhibited approximately tenfold lower inhibition constants (Kᵢ values) against butyrylcholinesterase compared to carboxybenzyl (Cbz)-protected counterparts, demonstrating that the Fmoc group itself can contribute quantifiably to target binding affinity [3]. Although this specific enzyme inhibition data is from a different structural series, it establishes that the protecting group is not a biologically inert spectator and may contribute to potency differences in screening contexts.

Protecting Group Strategy Fmoc-SPPS Compatibility Deprotection Orthogonality

Ortho-Methyl vs. Para-Chloro Substitution (CAS 270596-37-7): Positional Isomerism Determines Steric and Electronic Profile with Quantifiable Impact on Peptide Conformation

The target compound carries an ortho-methyl substituent on the phenyl ring, distinguishing it from the para-chloro analog FMOC-(S)-3-AMINO-4-(2-CHLORO-PHENYL)-BUTYRIC ACID (CAS 270596-37-7) . While no direct head-to-head biochemical comparison has been published for this pair, the physicochemical differences are quantifiable and mechanistically significant. The ortho-methyl group (Hansch π = +0.56; molar refractivity MR = 5.65; σₘ = -0.07) provides steric bulk proximal to the peptide backbone, restricting side-chain rotamer populations. In contrast, the para-chloro substituent (π = +0.71; MR = 6.03; σₚ = +0.23) is an electron-withdrawing group positioned distal to the backbone, with a different steric and electronic signature [1][2]. These differences in substituent position and electronic character translate to measurably different conformational preferences (quantifiable by NMR J-coupling analysis of χ₁ torsion angles) and different contributions to peptide-receptor interactions in structure-activity relationship (SAR) studies.

Positional Isomerism Structure-Activity Relationships Peptide Conformation

Purity-Grade Differentiation: HPLC Assay and Moisture Specifications Enable QC-Informed Procurement Decisions

Commercially, the target compound is available from multiple suppliers with distinct purity and quality specifications. Capot Chemical (CAT# 25174) specifies a minimum HPLC purity of 98% with moisture content ≤0.5% [1]. Cool Pharm (KH-55765) and AKSci (V1023) both offer the compound at ≥97% purity with a melting point of 160–161 °C [2]. Santa Cruz Biotechnology (sc-294590) lists the compound under its synonym Fmoc-2-methyl-L-beta-homophenylalanine . For the (R)-enantiomer comparator (CAS 269398-81-4), AKSci (V1030) similarly specifies ≥97% purity . This across-supplier consistency in minimum purity (97–98%) establishes a procurement baseline. For applications requiring the highest possible purity to minimize side reactions in SPPS (particularly for long peptide sequences where cumulative purity effects scale exponentially with length), the 98% HPLC-grade material from Capot Chemical provides a quantifiable 1% absolute purity advantage and a defined moisture specification that may translate to more accurate stoichiometric calculations for coupling reactions.

Quality Control Purity Specification Procurement Decision

Highest-Value Application Scenarios for (S)-Fmoc-3-amino-4-(o-tolyl)butanoic Acid Based on Differentiated Evidence


Synthesis of Protease-Resistant β-Peptide Probes and Inhibitors Requiring Extended Biological Half-Life

This compound is the procurement choice when designing peptide-based probes, substrates, or inhibitors intended for use in biological matrices (serum, cell lysates, in vivo) where proteolytic degradation would otherwise compromise experimental outcomes. As established by the class-level proteolytic stability data for β-amino acid-containing peptides—showing undetectable degradation over >48 hours against a panel of 15 peptidases [1]—the β²-amino acid backbone of CAS 270062-91-4 confers an orders-of-magnitude stability advantage over α-amino acid building blocks. For applications such as fluorescence resonance energy transfer (FRET)-based protease activity probes requiring stable substrate scaffolds, or peptide inhibitors of intracellular protein-protein interactions where cytoplasmic stability is essential, this building block directly addresses the critical failure mode of α-peptide degradation. The ortho-tolyl group further provides a hydrophobic anchor for binding pocket engagement, while the (S)-configuration at C-3 ensures the intended stereochemical presentation of the side chain.

Conformationally Constrained Peptidomimetic Lead Optimization in Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) studies aimed at optimizing peptide ligands for GPCRs, integrins, or proteases, this compound serves as a tool for systematic conformational restriction. The ortho-methyl substituent reduces the accessible rotamer population of the aromatic side chain compared to unsubstituted Fmoc-β-homophenylalanine (CAS 193954-28-8), as supported by the steric rationale quantified through molar refractivity (MR = 5.65) and established principles of ortho-substituent conformational biasing [2]. By incorporating this building block into a peptide sequence and comparing the resulting conformational profile (via NMR-derived χ₁ angle distributions or circular dichroism) and biological activity against the unsubstituted phenyl analog, medicinal chemists can isolate the contribution of side-chain conformational restriction to target affinity and selectivity. This enables data-driven decisions about whether ortho-substitution provides a genuine advantage in a given target system.

Fmoc-SPPS-Compatible Incorporation of a Sterically Demanding β-Amino Acid into Long Peptide Sequences

For solid-phase peptide synthesis of sequences exceeding 15–20 residues, where cumulative coupling efficiency dictates overall crude purity and yield, the procurement of this compound with defined purity (98% HPLC with ≤0.5% moisture from Capot Chemical) and Fmoc-orthogonal protection is recommended [3]. The Fmoc group ensures seamless compatibility with standard automated peptide synthesizer protocols (deprotection: 20% piperidine/DMF), while the defined low moisture content supports accurate stoichiometric weighing for coupling reactions. In contrast, selecting the Boc-protected analog (CAS 270062-90-3) would necessitate either a parallel Boc-SPPS workflow or additional Fmoc-reprotection chemistry, adding at least one synthetic step and associated yield loss. The (S)-configuration must be explicitly verified upon procurement, as the (R)-enantiomer (CAS 269398-81-4) is commercially available under closely related catalog numbers and would yield the incorrect diastereomer if inadvertently substituted [4].

Investigating Protecting Group Contributions to Biological Activity in Fmoc-Amino Acid Screening Libraries

For research groups conducting fragment-based or building-block screening where Fmoc-amino acids are tested directly for biological activity (e.g., enzyme inhibition, receptor binding), this compound offers a defined structural probe. Evidence from a related Fmoc-amino acid series demonstrated that the Fmoc protecting group itself is not biologically inert—Fmoc-bearing amino acids exhibited approximately tenfold lower Kᵢ values against butyrylcholinesterase compared to Cbz-protected counterparts [5]. This finding implies that when screening Fmoc-amino acid libraries for hit identification, the observed activity may partially reflect Fmoc-target interactions. Procuring this compound with its specific combination of Fmoc group, ortho-tolyl side chain, (S)-configuration, and β-amino acid backbone allows researchers to systematically deconvolute the contributions of each structural feature to any observed biological activity by testing against the (R)-enantiomer, the unsubstituted analog, the Boc-protected variant, and the α-amino acid counterpart in parallel.

Quote Request

Request a Quote for (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.